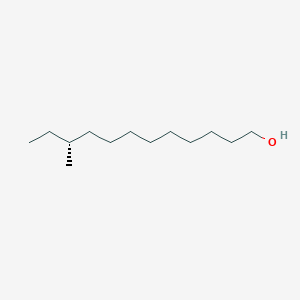
1-Dodecanol, 10-methyl-, (10R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanol, 10-methyl-, (10R)- is an organic compound with the molecular formula C13H28O. It is a type of fatty alcohol, which is a class of organic compounds consisting of a long aliphatic chain with a hydroxyl group (-OH) at one end. This compound is known for its use in various industrial applications, including the production of surfactants, lubricants, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Dodecanol, 10-methyl-, (10R)- can be synthesized through several methods. One common synthetic route involves the hydrogenation of fatty acids or their methyl esters derived from natural sources such as palm kernel oil or coconut oil. The reaction conditions typically involve the use of a catalyst, such as nickel or palladium, under high pressure and temperature.
Industrial Production Methods
Industrial production of 1-Dodecanol, 10-methyl-, (10R)- often employs the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrogenation. Another method is the Bouveault-Blanc reduction of ethyl laurate, which involves the reduction of the ester to the corresponding alcohol using sodium and ethanol.
Analyse Des Réactions Chimiques
Types of Reactions
1-Dodecanol, 10-methyl-, (10R)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Forms 10-methyl-1-dodecanal or 10-methyl-1-dodecanoic acid.
Reduction: Forms 10-methyl-dodecane.
Substitution: Forms 10-methyl-1-dodecyl halides.
Applications De Recherche Scientifique
1-Dodecanol, 10-methyl-, (10R)- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of surfactants and other organic compounds.
Biology: Studied for its effects on cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an emollient in topical formulations.
Industry: Used in the production of lubricants, detergents, and personal care products.
Mécanisme D'action
The mechanism of action of 1-Dodecanol, 10-methyl-, (10R)- involves its interaction with cell membranes. Due to its hydrophilic and lipophilic properties, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecanol: A straight-chain fatty alcohol with similar properties but lacks the methyl group at the 10th position.
1-Tetradecanol: A longer-chain fatty alcohol with two additional carbon atoms.
1-Decanol: A shorter-chain fatty alcohol with two fewer carbon atoms.
Uniqueness
1-Dodecanol, 10-methyl-, (10R)- is unique due to the presence of the methyl group at the 10th position, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This structural difference can also affect its interaction with biological membranes and its overall functionality in various applications.
Propriétés
Numéro CAS |
71777-32-7 |
|---|---|
Formule moléculaire |
C13H28O |
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
(10R)-10-methyldodecan-1-ol |
InChI |
InChI=1S/C13H28O/c1-3-13(2)11-9-7-5-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3/t13-/m1/s1 |
Clé InChI |
PVVKVEDVVCORDX-CYBMUJFWSA-N |
SMILES isomérique |
CC[C@@H](C)CCCCCCCCCO |
SMILES canonique |
CCC(C)CCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


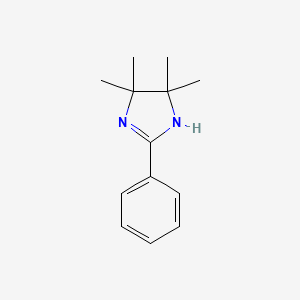
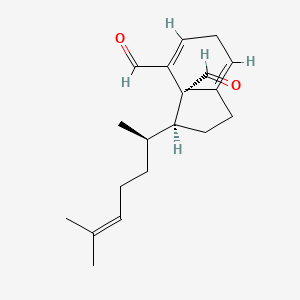

![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)

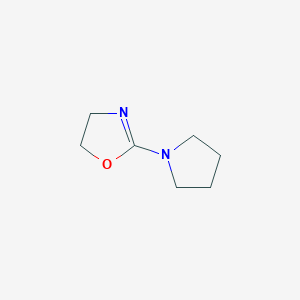

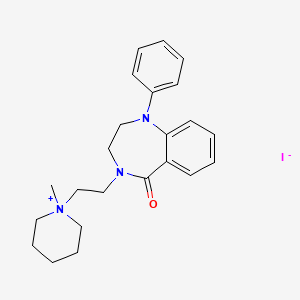
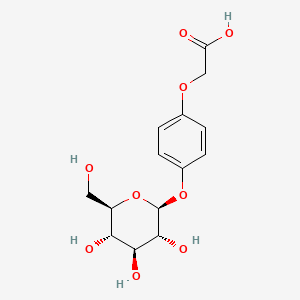
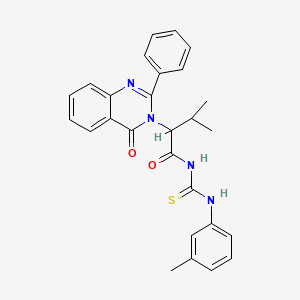
![Benzoic acid, 3-[[(propylamino)carbonyl]oxy]-](/img/structure/B14473837.png)
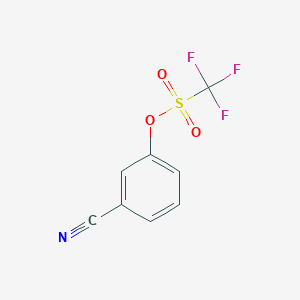
![4-[2-(Phenanthren-9-YL)ethenyl]pyridine](/img/structure/B14473851.png)
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
